Testosterone pivalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

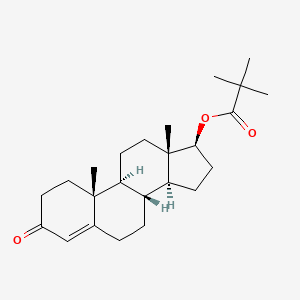

Testosterone pivalate, also known as this compound, is a useful research compound. Its molecular formula is C24H36O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Hormone Replacement Therapy

Testosterone pivalate is utilized in hormone replacement therapy (HRT) for men experiencing testosterone deficiency, also known as hypogonadism. Research indicates that testosterone therapy can significantly improve sexual function, mood, and overall quality of life in men with low testosterone levels. A systematic review highlighted that testosterone therapy improved sexual functioning and quality of life, although effect sizes were modest .

Case Study: Testosterone Deficiency

A notable case involved a patient diagnosed with hypogonadotropic hypogonadism whose total testosterone was significantly low. The patient was treated with human chorionic gonadotropin to stimulate endogenous testosterone production before transitioning to testosterone replacement therapy with injections . This approach not only improved testosterone levels but also facilitated the patient's desire to conceive.

Performance Enhancement

This compound is often used in sports and bodybuilding for its anabolic properties, promoting muscle growth and recovery. The compound is favored for its relatively short half-life compared to other testosterone esters, allowing for more precise control over dosing regimens.

Research Findings

In a study examining various testosterone formulations, including this compound, it was found that different esters could lead to varying pharmacokinetic profiles, impacting their effectiveness in enhancing athletic performance .

Treatment of Specific Conditions

Beyond HRT and performance enhancement, this compound has potential applications in treating conditions such as osteoporosis and metabolic syndromes associated with low testosterone levels.

Bone Health and Metabolism

Research has indicated a correlation between testosterone therapy and improvements in bone density and metabolic parameters. In a study focusing on men with low testosterone levels, participants showed enhanced bone structure and strength following treatment . Additionally, there is emerging evidence linking testosterone therapy to improved glucose metabolism, which could be beneficial for diabetic patients .

Pharmacological Innovations

Recent advancements have introduced novel delivery systems for testosterone therapy, including oral formulations that may enhance bioavailability while minimizing side effects associated with traditional injectable forms. These innovations are critical in expanding the therapeutic options available for patients requiring testosterone replacement .

Data Summary Table

Eigenschaften

CAS-Nummer |

21549-54-2 |

|---|---|

Molekularformel |

C24H36O3 |

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C24H36O3/c1-22(2,3)21(26)27-20-9-8-18-17-7-6-15-14-16(25)10-12-23(15,4)19(17)11-13-24(18,20)5/h14,17-20H,6-13H2,1-5H3/t17-,18-,19-,20-,23-,24-/m0/s1 |

InChI-Schlüssel |

KWPDLKDMQCWWIT-IGJOJHROSA-N |

SMILES |

CC12CCC3C(C1CCC2OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C |

Kanonische SMILES |

CC12CCC3C(C1CCC2OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |

Synonyme |

testosterone pivalate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.